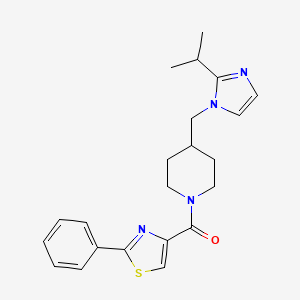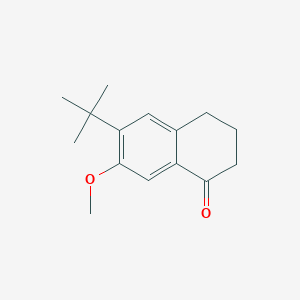![molecular formula C17H16N4O B2801136 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797636-99-7](/img/structure/B2801136.png)
4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile” is a derivative of 7,8-dihydropyrido[2,3-d]pyrimidin-2-one . This bicyclic cytosine analogue, when incorporated into DNA duplexes, results in a significant enhancement of their stability .
Molecular Structure Analysis
The crystal structures of DNA duplexes containing 7,8-dihydropyrido[2,3-d]pyrimidin-2-one have been determined . In these structures, the analogue base pairs with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Applications De Recherche Scientifique
Synthesis and Potential Uses
Intermediate for HIV-1 Inhibitors : The compound has been investigated as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. A study detailed the optimization of synthesis conditions for producing high yields of the intermediate, highlighting its significance in developing antiviral drugs (Ju Xiu-lia, 2015).
Antifungal and Antimicrobial Evaluation : Another research avenue explored the synthesis of 6-cyano-5,8-dihydropyrido[2,3-d]pyrimidinones and their evaluation for antifungal activity. The study found that these compounds did not exhibit significant antifungal activity, suggesting a selective biological profile for these molecules (J. Quiroga et al., 2006).
Imaging AMPA Receptors : A novel application involved the radiosynthesis of a fluorine-18 labeled derivative for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors using positron emission tomography (PET). This research could aid in the development of diagnostic tools for neurological conditions (Gengyang Yuan et al., 2016).
Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Compounds based on this chemical structure have been synthesized and evaluated as antitumor agents, showing dual inhibitory activity against human dihydrofolate reductase and thymidylate synthase. This suggests a potential application in cancer therapy due to their antifolate properties (A. Gangjee et al., 2005).
Antibacterial and Insecticidal Potential : Derivatives have been synthesized and assessed for their biological activities, showing promising results in terms of antibacterial and insecticidal properties. This indicates their potential use in developing new antimicrobial and pest control agents (P. P. Deohate et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Mode of Action
It’s known that the compound is a part of a class of molecules that can stabilize dna duplexes . This suggests that it may interact with DNA or RNA in a way that affects their structure and function.
Propriétés
IUPAC Name |
4-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-9-14-3-1-13(2-4-14)5-6-17(22)21-8-7-16-15(11-21)10-19-12-20-16/h1-4,10,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUEAAZVIHRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2801053.png)
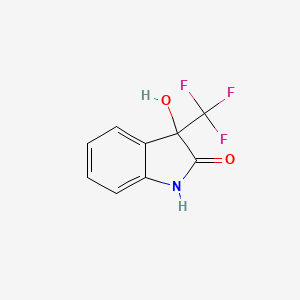
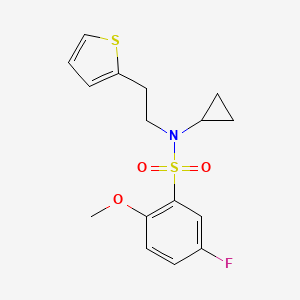
![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)
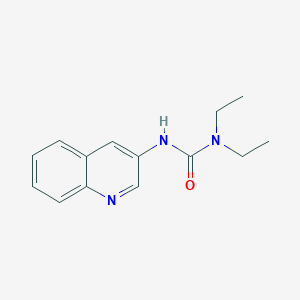

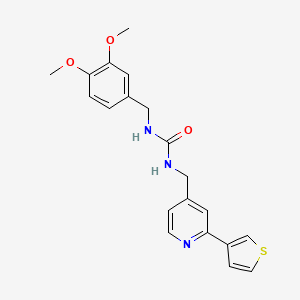
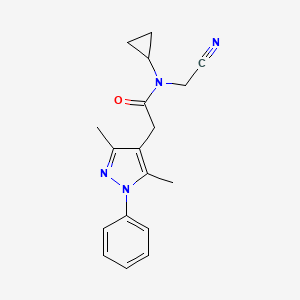

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)
